5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide
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Overview
Description
5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features an imidazole ring, a triazenyl group, and an acetyloxy functional group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include the formation of the imidazole ring, followed by the introduction of the triazenyl group and the acetyloxy functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form new products.
Reduction: Reduction reactions can modify the triazenyl group or other functional groups.
Substitution: The acetyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The triazenyl group may play a role in inhibiting enzyme activity or disrupting cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
5-(3-Methyl-1-triazenyl)-1H-imidazole-4-carboxamide: Lacks the acetyloxy group, which may affect its reactivity and applications.
5-(3-((Methoxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide: Contains a methoxy group instead of an acetyloxy group, leading to different chemical properties.
Uniqueness
The presence of the acetyloxy group in 5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide makes it unique, providing distinct reactivity and potential applications compared to similar compounds. This functional group can be easily modified, offering versatility in chemical synthesis and research applications.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide is a synthetic compound belonging to the class of imidazole derivatives, specifically modified triazene compounds. Its biological activity has garnered attention due to its potential applications in cancer therapy, particularly as an alkylating agent with antineoplastic properties.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₈H₁₂N₆O₃
- Molecular Weight : 240.22 g/mol
This compound features an imidazole ring, a carboxamide group, and a triazene moiety, which are critical for its biological activity.
The primary mechanism of action for this compound involves the formation of reactive intermediates that interact with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This property is characteristic of alkylating agents, which are commonly used in chemotherapy.
Anticancer Effects
Numerous studies have investigated the anticancer properties of related compounds within the imidazole and triazene classes. For instance, the closely related compound 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (also known as DIC or DTIC) has demonstrated significant antitumor activity in various cancer models. Research indicates that the introduction of acetyloxy groups may enhance the compound's stability and bioavailability, potentially improving its therapeutic efficacy against tumors.
In Vitro Studies
In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For example, a study evaluating the effects of related imidazole derivatives revealed that they can significantly downregulate proteins associated with tumor growth and immune evasion, such as PD-L1 and Axl, enhancing the efficacy of conventional chemotherapeutics like cisplatin .
In Vivo Studies
Animal model studies have further confirmed the anticancer potential of these compounds. In xenograft models, treatment with imidazole derivatives resulted in reduced tumor growth and increased infiltration of cytotoxic T cells into the tumor microenvironment, suggesting an enhanced immune response against cancer cells .
Case Studies
Several case studies highlight the effectiveness of imidazole derivatives in clinical settings:
- Melanoma Treatment : A study demonstrated that combining 5-(3-acetyloxy)methyl-3-methyl-1-triazenyl compounds with cisplatin resulted in synergistic effects, leading to improved survival rates in melanoma-bearing mice .
- Lung Cancer : Another investigation into lung cancer models showed that these compounds could inhibit tumor progression by inducing apoptosis and reducing cell proliferation markers .
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound and its analogs:
Properties
CAS No. |
100562-96-7 |
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Molecular Formula |
C8H12N6O3 |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
[[(E)-(5-carbamoyl-1H-imidazol-4-yl)diazenyl]-methylamino]methyl acetate |
InChI |
InChI=1S/C8H12N6O3/c1-5(15)17-4-14(2)13-12-8-6(7(9)16)10-3-11-8/h3H,4H2,1-2H3,(H2,9,16)(H,10,11)/b13-12+ |
InChI Key |
LMJXHNVUWFAKLE-OUKQBFOZSA-N |
Isomeric SMILES |
CC(=O)OCN(C)/N=N/C1=C(NC=N1)C(=O)N |
Canonical SMILES |
CC(=O)OCN(C)N=NC1=C(NC=N1)C(=O)N |
Origin of Product |
United States |
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